![molecular formula C32H52N6O6 B12575611 N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] CAS No. 578741-25-0](/img/structure/B12575611.png)
N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features a hexane backbone with two benzamide groups, each substituted with aminopropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide intermediates, which are then linked via a hexane-1,6-diyl bridge. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The goal is to achieve consistent quality and scalability for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminopropoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.
Aplicaciones Científicas De Investigación
N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug precursor.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] exerts its effects involves its interaction with specific molecular targets. The aminopropoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]: Known for its antioxidant properties.
N,N’-(Hexane-1,6-diyl)bis(3-phenylprop-2-en-1-imine): Used in polymer stabilization.
Uniqueness
N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] stands out due to its unique aminopropoxy groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for specific interactions that are not possible with other similar compounds.
Propiedades
Número CAS |
578741-25-0 |
|---|---|
Fórmula molecular |
C32H52N6O6 |
Peso molecular |
616.8 g/mol |
Nombre IUPAC |
3,5-bis(3-aminopropoxy)-N-[6-[[3,5-bis(3-aminopropoxy)benzoyl]amino]hexyl]benzamide |
InChI |
InChI=1S/C32H52N6O6/c33-9-5-15-41-27-19-25(20-28(23-27)42-16-6-10-34)31(39)37-13-3-1-2-4-14-38-32(40)26-21-29(43-17-7-11-35)24-30(22-26)44-18-8-12-36/h19-24H,1-18,33-36H2,(H,37,39)(H,38,40) |
Clave InChI |
IWTFICYOSHLBJB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OCCCN)OCCCN)C(=O)NCCCCCCNC(=O)C2=CC(=CC(=C2)OCCCN)OCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
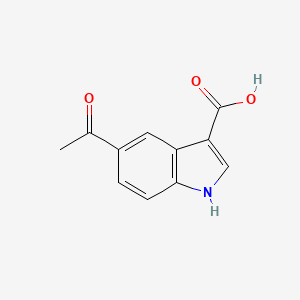
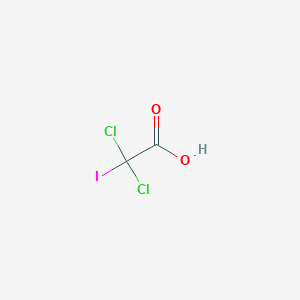
![5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-amine](/img/structure/B12575544.png)

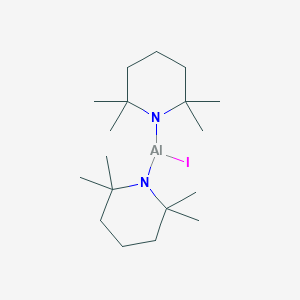
![3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12575554.png)
![1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole](/img/structure/B12575556.png)
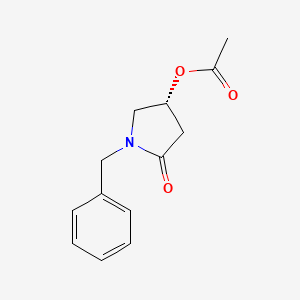

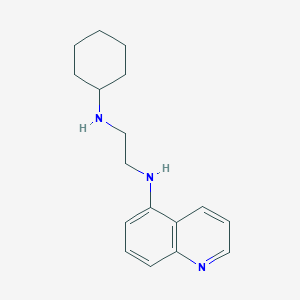
![3-[(4-Bromophenyl)methyl]-3-methyloxetane](/img/structure/B12575594.png)
![Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-](/img/structure/B12575599.png)
![Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-](/img/structure/B12575605.png)
